
4-(Methylsulfonyl)phenol
Overview
Description
4-(Methylsulfonyl)phenol, also known as 4-methanesulfonylphenol, is an organic compound with the molecular formula C7H8O3S. It is characterized by a phenol group substituted with a methylsulfonyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfonyl)phenol can be synthesized through the oxidation of 4-(methylthio)phenol. One common method involves the use of Oxone (potassium peroxymonosulfate) as the oxidizing agent in a mixture of ethanol and water at room temperature. The reaction typically proceeds for 18 hours, yielding this compound with a high yield of 96% .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is usually purified through recrystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.
Substitution: Reagents such as acetyl chloride or alkyl halides are used for esterification and etherification reactions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Esters and Ethers: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
4-(Methylsulfonyl)phenol serves as an important intermediate in organic synthesis. It is utilized in the production of various sulfonyl derivatives, which are useful in pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:
- Substitution Reactions : Replacement of the methylsulfonyl group with other functional groups.
- Oxidation Reactions : Leading to the formation of sulfone derivatives.
- Reduction Reactions : Resulting in compounds with varying functional groups.
These reactions highlight its versatility as a building block for more complex molecules.
Biological Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, mono sulfonyl-p-(methylamino)phenol derivatives were tested against Staphylococcus aureus and Escherichia coli, showing greater activity against the gram-positive strain. This suggests potential applications in developing new antibacterial agents .
Biochemical Interactions
Studies indicate that this compound interacts with various biomolecules, which may influence biochemical pathways. Its electrophilic nature allows it to modify proteins and nucleic acids, potentially leading to therapeutic applications in treating diseases linked to these interactions.
Medicinal Applications
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound in treating conditions such as inflammation and infections. Its ability to modify biological targets makes it a candidate for drug development, particularly in creating anti-inflammatory and antimicrobial agents .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used to manufacture specialty chemicals. Its unique properties allow it to be utilized in formulating products that require specific chemical characteristics, such as enhanced solubility or stability.
Data Tables
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
MSP1 (R = CH3) | High | Moderate |
MSP2 (R = p-tolyl) | Moderate | Low |
MSP3 (R = phenyl) | High | Moderate |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various mono sulfonyl derivatives showed that MSP1 exhibited the highest antibacterial activity against Staphylococcus aureus, suggesting its potential use in developing new antibiotics. The methodology involved synthesizing these compounds through electroorganic synthesis and evaluating their antibacterial properties through standard microbiological assays .
Case Study 2: Biochemical Modifications
Research into the biochemical interactions of this compound revealed its capacity to modify protein structures, affecting their functionality. This property has implications for drug design, particularly in targeting specific proteins involved in disease pathways .
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)phenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Antimicrobial Activity: It exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Anti-inflammatory Activity: The compound selectively inhibits COX-2, reducing inflammation without causing significant gastric side effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylbenzoic Acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-Methylsulfonylbenzene: Lacks the hydroxyl group present in 4-(Methylsulfonyl)phenol.
4-Methylsulfonylacetophenone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of a phenolic hydroxyl group and a methylsulfonyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to selectively inhibit COX-2 and its potential as an antimicrobial agent make it a valuable compound in medicinal chemistry .
Biological Activity
4-(Methylsulfonyl)phenol, also known as mesulfamide, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.
- Molecular Formula : CHOS
- Molecular Weight : 172.20 g/mol
- Appearance : Tan to pink-brown powder
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In a study focusing on derivatives of this compound, several compounds demonstrated potent antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
7a | MRSA | 16 |
7g | A. baumannii | 4 (near cytotoxic concentration) |
7i | E. coli | Safe therapeutic concentration |
The study reported that compounds derived from this compound exhibited growth inhibition rates ranging from 85.76% to 97.76% against the tested bacterial strains, indicating their potential as effective antimicrobial agents .
2. Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound derivatives have shown promising anti-inflammatory properties. A series of studies indicated that certain derivatives selectively inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Compound | COX-2 Inhibition (%) | Selectivity Index |
---|---|---|
7a | High | >10 |
7g | Moderate | >5 |
9a | Low | <2 |
These findings suggest that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant side effects .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action involves the modulation of inflammatory pathways and the disruption of bacterial cell wall synthesis.
Case Study: Antibacterial Efficacy
A notable case study involved the evaluation of a specific derivative of this compound in an animal model infected with S. mansoni, a parasitic worm. The compound demonstrated significant efficacy in reducing worm burden without observable toxicity in treated animals. The study employed various dosing regimens and observed no adverse effects during the treatment period .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Methylsulfonyl)phenol, and what are their respective yields and purity considerations?
Synthesis typically involves sulfonation and oxidation of phenol derivatives. For example, 2,6-Dichloro-4-(methylsulfonyl)phenol (CAS 20951-05-7) is synthesized via chlorination and sulfonation, yielding a compound with the molecular formula C₇H₆O₃SCl₂ . Key considerations include:
- Reaction optimization : Temperature (80–120°C) and stoichiometric control of sulfonating agents (e.g., methanesulfonyl chloride).
- Purification : Recrystallization or silica gel chromatography to achieve ≥95% purity, verified via HPLC .
- Yield : Reported yields for analogous sulfonylphenol derivatives range from 60–85%, depending on reaction conditions .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
Q. How does the LogP value of this compound influence its pharmacokinetic properties, and what experimental methods are used to determine it?
The LogP (octanol-water partition coefficient) impacts solubility and membrane permeability. For sulfonylphenol derivatives:
- Experimental determination : Shake-flask method or reverse-phase HPLC calibrated with standard references .
- Computational prediction : QSPR models estimate LogP based on molecular descriptors (e.g., polar surface area, sulfonyl group electronegativity) .
- Implications : Higher LogP values correlate with increased lipophilicity, affecting blood-brain barrier penetration and metabolic stability .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Lamarckian Genetic Algorithm (LGA) : Implemented in AUTODOCK 3.0, this method combines empirical binding free energy calculations and conformational flexibility to predict ligand-receptor interactions .
- Key parameters :
- Grid spacing (0.375 Å) for docking accuracy.
- Binding energy thresholds (ΔG ≤ −6 kcal/mol indicate strong affinity).
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound derivatives?
- Systematic SAR design :
- Vary substituents (e.g., halogens, methyl groups) at positions 2, 4, and 2.
- Test derivatives against standardized assays (e.g., antimicrobial MIC, antioxidant DPPH radical scavenging) .
- Statistical analysis : Multivariate regression to identify critical physicochemical properties (e.g., Hammett σ constants, steric bulk) driving bioactivity .
- Case study : Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced antibacterial potency due to improved membrane interaction .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Biodegradation assays : OECD 301F (manometric respirometry) to measure microbial degradation rates .
- Ecotoxicology :
- Daphnia magna acute toxicity (EC₅₀) testing.
- Algal growth inhibition (OECD 201) .
- Bioaccumulation potential : Predict using quantitative structure-biodegradation relationship (QSBR) models .
Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?
- Standardized protocols :
- NMR solvent consistency (e.g., DMSO-d₆ for sulfonyl compounds).
- Internal calibration (e.g., TMS for ¹H NMR).
- Collaborative validation : Cross-laboratory reproducibility studies using certified reference materials .
- Data reconciliation : Meta-analysis of published spectra to identify systematic errors (e.g., incorrect integration of aromatic protons) .
Q. What in silico models are validated for predicting the metabolic pathways of this compound?
Properties
IUPAC Name |
4-methylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECCFSZFXLAGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163763 | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-60-1 | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14763-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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